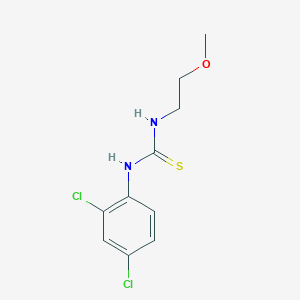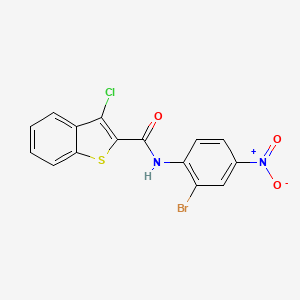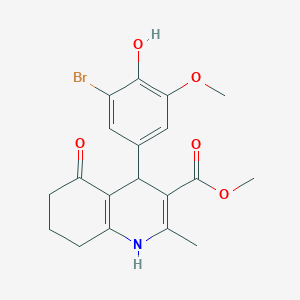![molecular formula C20H23NO3 B5029424 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes by reducing blood sugar levels.
Mecanismo De Acción
The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 and GIP. By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have other effects, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production, leading to improved glycemic control. They also improve beta-cell function, reduce inflammation and oxidative stress, and have cardiovascular benefits such as reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. They also have a wide range of therapeutic applications, such as treating type 2 diabetes and cardiovascular disease. However, 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors also have some limitations. They can have off-target effects, and their long-term safety and efficacy are still being studied.
Direcciones Futuras
There are several future directions for 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors. One area of research is developing more selective inhibitors that target specific isoforms of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid. Another area of research is investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, such as cancer and Alzheimer's disease. Additionally, researchers are studying the long-term safety and efficacy of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors, as well as their potential for combination therapy with other drugs.
Conclusion
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors are a class of drugs that have gained significant attention in the scientific community due to their potential therapeutic applications. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have several biochemical and physiological effects, such as improving beta-cell function and reducing inflammation and oxidative stress. While they have some limitations, such as off-target effects, they have a wide range of therapeutic applications and are easy to synthesize and purify. Future research directions include developing more selective inhibitors, investigating the potential of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors in treating other diseases, and studying their long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors involves the reaction of an amine with a carboxylic acid to form an amide bond. The reaction is catalyzed by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under an inert atmosphere. The product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. They work by inhibiting the enzyme 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, which is responsible for degrading incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic peptide). By inhibiting 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid, the levels of these hormones increase, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production. 3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid inhibitors have also been shown to have cardiovascular benefits, such as reducing blood pressure and improving endothelial function.
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)carbamoyl]-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-9-10-14(2)18(11-13)21-20(24)17(12-19(22)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZCBONOOWRFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)

![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)
